Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its activity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
2-Aminothiazole: A precursor in the synthesis of Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate.
Methyl 2-(propan-2-yl)-1,3-thiazole-4-carboxylate: Lacks the amino group but shares the core structure.
Uniqueness
This compound is unique due to the presence of both the amino and carboxylate groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry.
Biological Activity
Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate, a thiazole derivative, has attracted significant attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C8H12N2O2S and a molecular weight of approximately 200.26 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of an amino group and an ester functional group enhances its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves several steps, including the use of reagents like sodium methoxide and thiourea under controlled conditions. The following general synthetic route can be outlined:
- Formation of Thiazole Ring : React thiourea with appropriate carbonyl compounds to form the thiazole core.
- Introduction of Functional Groups : Modify the thiazole structure to introduce the amino and ester functionalities.
- Purification : Employ techniques such as recrystallization or chromatography to obtain the pure compound.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A comparative analysis with related compounds shows varying degrees of activity against different microbial strains:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C8H12N2O2S | Antimicrobial |
Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate | C8H12N2O2S | Antimicrobial |
Ethyl 4-amino-5-(propan-2-yl)-1,3-thiazole | C8H12N2O2S | Anticancer |
The presence of both an amino group and an isopropyl substituent contributes to its distinct reactivity and enhances its biological activity compared to other thiazoles .
Antiprotozoal Activity
In addition to its antimicrobial effects, this compound has shown potential antiprotozoal activity. For instance, derivatives similar to this compound have demonstrated significant efficacy against protozoan infections such as Trypanosomiasis, with some compounds achieving IC50 values in the low micromolar range .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in treating various diseases:
- Anticancer Studies : A study reported that thiazole derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin. The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole ring can enhance anticancer properties .
- Antimicrobial Efficacy : Another investigation into related thiazole compounds found that specific substitutions on the thiazole ring improved their antimicrobial potency against resistant bacterial strains .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 5-amino-2-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)7-10-5(6(9)13-7)8(11)12-3/h4H,9H2,1-3H3 |
InChI Key |
ZJRCDVMSLRSUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(S1)N)C(=O)OC |
Origin of Product |
United States |
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